8-fluoroquinoxalin-5-ol
Description
The Quinoxaline (B1680401) Scaffold: Significance in Heterocyclic Chemistry
Quinoxalines are a class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a pyrazine (B50134) ring. mdpi.comrsc.org This core structure is a cornerstone in medicinal chemistry and materials science due to its versatile biological activities and unique physicochemical properties. mdpi.comresearchgate.net The nitrogen atoms in the pyrazine ring can engage in various intermolecular interactions, such as hydrogen bonding and metal coordination, which are crucial for the biological activity of many pharmaceuticals. mdpi.com Quinoxaline derivatives have demonstrated a wide array of pharmacological effects, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. researchgate.netrsc.orgmdpi.com The structural rigidity and aromatic nature of the quinoxaline scaffold provide a robust framework for the design of novel therapeutic agents and functional materials. rsc.orgrsc.org
Strategic Role of Fluorine Substitution in Heterocyclic Systems
The introduction of fluorine into heterocyclic compounds is a widely employed strategy in modern drug discovery and materials science. numberanalytics.com Fluorine's high electronegativity and small size can dramatically alter a molecule's physical, chemical, and biological properties without significantly increasing its steric bulk. mdpi.com Key effects of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes. This can increase the half-life of a drug in the body. numberanalytics.com
Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to pass through cell membranes, which is often a critical factor for drug efficacy. numberanalytics.com
Modulation of Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, influencing a molecule's ionization state at physiological pH and its interaction with biological targets. beilstein-journals.orgnih.gov
Conformational Control: Fluorine atoms can influence the conformational preferences of a molecule through electrostatic interactions and by acting as hydrogen bond acceptors. nih.govchim.it
These modifications can lead to improved potency, selectivity, and pharmacokinetic profiles of bioactive molecules. numberanalytics.combeilstein-journals.org
Academic Research Landscape of 8-Fluoroquinoxalin-5-ol
The academic research landscape for this compound is still emerging, with much of the available information found within patent literature, suggesting its potential as a key intermediate in the synthesis of more complex molecules. For instance, a patent for therapeutic compounds and compositions mentions this compound as a potential building block. google.com Publicly available chemical databases provide basic information about its molecular formula (C₈H₅FN₂O) and structure. uni.lu While extensive peer-reviewed studies focusing solely on this compound are not abundant, the known biological activities of related fluorinated quinoxalinols and quinolines provide a strong rationale for its investigation. For example, derivatives of the structurally similar 7-fluoroquinoxalin-2(1H)-one have been explored for their antibacterial and anticancer properties. The broader class of quinoxaline derivatives is well-documented for its therapeutic potential against a variety of diseases. researchgate.netresearchgate.net
Defining the Scope of Inquiry for this compound
This article will focus exclusively on the chemical compound this compound. The subsequent sections will provide a detailed overview of its known chemical properties, synthesis, and documented research applications based on currently available scientific literature and patent filings. The discussion will be confined to the intrinsic characteristics and scientific explorations of this specific molecule, without venturing into broader generalizations about the entire class of fluorinated quinoxalinols unless directly relevant to the understanding of this compound.
Chemical Properties of this compound
The chemical properties of this compound are dictated by its unique molecular structure, which combines a quinoxaline core with a fluorine atom and a hydroxyl group. While comprehensive experimental data for this specific compound is not widely published, its properties can be inferred from its structural components and data available for similar compounds.
| Property | Value/Description | Source |
| Molecular Formula | C₈H₅FN₂O | uni.lu |
| Monoisotopic Mass | 164.03859 Da | uni.lu |
| Appearance | Likely a solid at room temperature, similar to other quinolinol derivatives. | wikipedia.org |
| Solubility | Expected to have limited solubility in water, but soluble in organic solvents. | rsc.org |
| Acidity/Basicity | The hydroxyl group imparts acidic properties, while the nitrogen atoms in the pyrazine ring provide basic character. The fluorine atom's electron-withdrawing nature is expected to increase the acidity of the hydroxyl group and decrease the basicity of the nitrogen atoms. | beilstein-journals.orgnih.gov |
Synthesis of this compound
Detailed synthetic procedures specifically for this compound are not extensively reported in readily accessible literature. However, general methods for the synthesis of quinoxaline derivatives can be adapted. A common and effective method for forming the quinoxaline ring system is the condensation reaction between an appropriately substituted o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound. mdpi.comnih.gov
For the synthesis of this compound, a plausible route would involve the reaction of 3-fluoro-6-aminophenol with glyoxal (B1671930). The amino group and the hydroxyl group of the benzene ring would react with the two carbonyl groups of glyoxal to form the pyrazine ring, resulting in the desired this compound. The reaction conditions would likely require a suitable solvent and might be catalyzed by a weak acid. nih.gov
Alternative synthetic strategies could involve the late-stage fluorination or hydroxylation of a pre-formed quinoxaline scaffold. For example, a quinoxaline with a suitable leaving group at the 8-position could undergo nucleophilic aromatic substitution with a fluoride (B91410) source. Similarly, a boronic acid derivative at the 5-position could be oxidized to a hydroxyl group.
Research Applications of this compound
While specific research applications for this compound are not yet widely documented in peer-reviewed journals, its structural motifs suggest significant potential in several areas of chemical research, particularly in medicinal chemistry and materials science.
The presence of the quinoxaline core, a known pharmacophore, makes this compound an attractive scaffold for the development of new therapeutic agents. mdpi.comresearchgate.net The fluorine and hydroxyl substituents can be strategically utilized to fine-tune the compound's properties for optimal biological activity. For instance, the hydroxyl group can act as a hydrogen bond donor or acceptor, crucial for binding to biological targets, while the fluorine atom can enhance metabolic stability and cell permeability. numberanalytics.com
Given the known antibacterial activities of related fluorinated quinoxalinones, which target bacterial DNA gyrase and topoisomerase IV, it is plausible that derivatives of this compound could be investigated for similar applications. sci-hub.se Furthermore, the broad spectrum of biological activities associated with quinoxalines, including anticancer and antiviral effects, suggests that this compound could serve as a valuable starting point for the design of novel inhibitors for various enzymes and receptors. rsc.orgrsc.orgresearchgate.net
In the field of materials science, the luminescent properties of some quinoline (B57606) derivatives, such as the aluminum complex of 8-hydroxyquinoline, which is a component of organic light-emitting diodes (OLEDs), suggest that this compound could also be explored for applications in electronic and optoelectronic devices. wikipedia.org The fluorine substitution could potentially modulate the electronic properties and enhance the performance of such materials. numberanalytics.com
Structure
3D Structure
Properties
CAS No. |
1824644-09-8 |
|---|---|
Molecular Formula |
C8H5FN2O |
Molecular Weight |
164.14 g/mol |
IUPAC Name |
8-fluoroquinoxalin-5-ol |
InChI |
InChI=1S/C8H5FN2O/c9-5-1-2-6(12)8-7(5)10-3-4-11-8/h1-4,12H |
InChI Key |
MNXBWRUUINOJMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)N=CC=N2)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 8 Fluoroquinoxalin 5 Ol and Its Analogues
De Novo Synthesis Strategies
The foundational approach to constructing the 8-fluoroquinoxalin-5-ol scaffold relies on the formation of the quinoxaline (B1680401) ring system from acyclic precursors. These methods offer the advantage of building the core structure with the desired substitution pattern already incorporated or positioned for subsequent functionalization.
Condensation Reactions Utilizing Substituted Phenylenediamines and Dicarbonyl Precursors
The most prevalent and versatile method for quinoxaline synthesis is the condensation of an appropriately substituted o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mtieat.org In the context of this compound, this would ideally involve the reaction of 3-fluoro-6-hydroxy-1,2-phenylenediamine with a suitable dicarbonyl precursor like glyoxal (B1671930) or its derivatives. The reaction proceeds via the formation of a dihydropyrazine (B8608421) intermediate, which then undergoes spontaneous oxidation to the aromatic quinoxaline.
The general reaction scheme is as follows:

Table 1: Examples of Dicarbonyl Precursors in Quinoxaline Synthesis
| Dicarbonyl Precursor | Resulting Quinoxaline Substitution |
| Glyoxal | Unsubstituted at C2 and C3 |
| 2,3-Butanedione (Diacetyl) | 2,3-Dimethylquinoxaline |
| Benzil | 2,3-Diphenylquinoxaline |
The choice of the dicarbonyl component allows for the introduction of various substituents at the 2 and 3 positions of the quinoxaline ring, enabling the synthesis of a wide range of analogues. The reaction conditions are often mild, typically involving refluxing in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid to facilitate the initial condensation steps.
Cyclization Pathways for the Formation of the Quinoxaline Core
Alternative cyclization strategies provide access to the quinoxaline core from different starting materials. One such approach involves the reductive cyclization of a precursor containing a nitro group and an amino group precursor ortho to each other. For the synthesis of this compound, a hypothetical precursor could be a suitably substituted 2-nitroaniline (B44862) derivative.
Another pathway involves the oxidative cyclization of α-hydroxy ketones with o-phenylenediamines. This method is advantageous as it avoids the often unstable 1,2-dicarbonyl compounds. The reaction is typically carried out in the presence of an oxidizing agent.
Introduction of Fluorine and Hydroxyl Functionalities
Regioselective Fluorination Techniques at the Quinoxaline Nucleus
The direct fluorination of aromatic systems can be challenging due to the high reactivity of fluorinating agents. However, modern methods allow for more controlled and regioselective fluorination. For the synthesis of this compound from quinoxalin-5-ol (B33150), a key challenge is to direct the fluorine atom to the C-8 position.
One potential strategy is the use of electrophilic fluorinating agents such as Selectfluor™. The regioselectivity of such reactions is often directed by the existing substituents on the aromatic ring. The hydroxyl group at C-5 is an activating, ortho-, para-directing group. Therefore, direct fluorination of quinoxalin-5-ol would likely yield a mixture of products, with substitution occurring at the C-6 and C-8 positions. rsc.orgrsc.orgnih.gov Separating these isomers would be a necessary subsequent step.
Table 2: Common Electrophilic Fluorinating Agents
| Reagent | Description |
| Selectfluor™ | F-TEDA-BF4, a versatile and relatively safe electrophilic fluorinating agent. |
| N-Fluorobenzenesulfonimide (NFSI) | Another common source of electrophilic fluorine. |
Hydroxylation Methods at Specific Positions (e.g., C-5)
The introduction of a hydroxyl group at the C-5 position of an 8-fluoroquinoxaline intermediate can be approached through several synthetic strategies. One common method is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen or a nitro group, at the desired position. For instance, if 8-fluoro-5-chloroquinoxaline were available, treatment with a hydroxide (B78521) source under appropriate conditions could yield the desired this compound.
Alternatively, a diazonium salt intermediate can be utilized. An 8-fluoroquinoxalin-5-amine could be diazotized and subsequently treated with water to introduce the hydroxyl group. This method is a classic and reliable way to introduce hydroxyl groups onto aromatic rings.
Post-Synthetic Derivatization of this compound
Once this compound is synthesized, it can be further modified to produce a variety of analogues. The hydroxyl group and the quinoxaline ring itself offer sites for derivatization.
The hydroxyl group at the C-5 position can undergo common reactions of phenols. For example, it can be alkylated to form ethers or acylated to form esters. These modifications can be used to alter the compound's physical and biological properties.
Table 3: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| O-Alkylation (Etherification) | Alkyl halide, base (e.g., K2CO3), solvent (e.g., acetone) | 5-Alkoxy-8-fluoroquinoxaline |
| O-Acylation (Esterification) | Acyl chloride or anhydride, base (e.g., pyridine) | 8-Fluoroquinoxalin-5-yl ester |
| Electrophilic Aromatic Substitution | Electrophile (e.g., nitrating or halogenating agent) | Substitution on the quinoxaline ring |
Furthermore, the quinoxaline ring can undergo electrophilic aromatic substitution reactions, although the fluorine and hydroxyl groups will influence the position of substitution. The pyrazine (B50134) ring of the quinoxaline is generally electron-deficient and less reactive towards electrophiles, while the benzene (B151609) ring is more susceptible to attack, with the directing effects of the existing substituents playing a crucial role in determining the regiochemical outcome.
Functionalization at the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group at the 5-position of the this compound scaffold is a prime site for chemical modification, allowing for the introduction of a diverse range of functionalities that can modulate the molecule's physicochemical and biological properties. Standard O-alkylation and O-acylation reactions are commonly employed for this purpose.
Etherification: The conversion of the hydroxyl group to an ether is a fundamental transformation. This can be achieved through various methods, with the Williamson ether synthesis being a classic and widely applicable approach. In a typical procedure, the hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic alkoxide. This is subsequently reacted with an alkyl halide or another electrophile to furnish the desired ether.
A general scheme for the O-alkylation of a hydroxylated quinoxaline, adaptable for this compound, involves the reaction of the parent phenol (B47542) with an alkyl halide in the presence of a base. researchgate.net The choice of base and solvent is crucial and can influence the reaction's efficiency. Common bases include potassium carbonate, sodium hydride, and organic amines.
| Reactants | Conditions | Product | Reference |
| Hydroxyquinoxaline, Alkyl halide | Base (e.g., K2CO3), Solvent (e.g., DMF, Acetone) | O-Alkyl quinoxaline | researchgate.net |
| tert-butyl N-hydroxycarbamate, Methanesulfonates of alcohols | Base, then acidic N-deprotection | O-substituted hydroxylamines | organic-chemistry.org |
Esterification: The synthesis of esters from this compound can be accomplished through several established methods. The Fischer-Speier esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common approach. Alternatively, the use of more reactive acylating agents such as acid chlorides or anhydrides in the presence of a base can provide the desired esters under milder conditions.
Modifications of the Quinoxaline Ring System (e.g., Alkylation, Halogenation)
The quinoxaline ring itself is amenable to various functionalization reactions, allowing for the introduction of substituents that can significantly impact the molecule's electronic and steric properties.
Alkylation: Direct C-H alkylation of the quinoxaline ring can be challenging but offers a step-economical route to novel analogues. Recent advances in catalysis have enabled such transformations. For instance, direct C-H functionalization of quinoxalin-2(1H)-ones has been extensively studied, providing a basis for potential application to the this compound system. nih.govresearchgate.netmdpi.comnih.gov
Halogenation: The introduction of additional halogen atoms onto the quinoxaline core can be achieved through electrophilic halogenation reactions. Reagents such as N-chlorosuccinimide (NCS) can be used for selective chlorination of the C1–H bond in related pyrrolo[1,2-a]quinoxalines, suggesting a potential strategy for the halogenation of this compound. researchgate.netsemanticscholar.org The reaction conditions, including the choice of solvent and catalyst, can influence the regioselectivity of the halogenation.
| Reaction Type | Reagents | Key Features | Reference |
| C-H Arylation | Aryl iodides, Pd-catalyst | Selective C1-arylation | researchgate.net |
| C1-H Chlorination | NCS, DMSO (catalytic), CHCl3 | Selective chlorination | researchgate.net |
Novel and Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, modern synthetic methodologies for quinoxalines focus on improving efficiency and minimizing environmental impact.
Catalytic Systems for Enhanced Efficiency and Selectivity
A variety of catalytic systems have been developed to facilitate quinoxaline synthesis with high yields and selectivity. Transition-metal catalysts, particularly those based on palladium, have been instrumental in enabling direct C-H functionalization of the quinoxaline ring. rsc.org Heterogeneous catalysts are also gaining prominence due to their ease of recovery and reuse. mdpi.com For the core synthesis of the quinoxaline scaffold, catalysts such as p-toluenesulfonic acid and Brønsted acidic ionic liquids have been shown to be effective under solvent-free conditions. tandfonline.comaip.org
| Catalyst | Reaction | Advantages | Reference |
| p-Toluenesulfonic acid | Quinoxaline synthesis | Solvent-free, room temperature, high yields | tandfonline.com |
| Brønsted acidic ionic liquid | Quinoxaline synthesis | Solvent-free, room temperature, reusable catalyst | aip.org |
| Sulfated polyborate | Quinoxaline synthesis | Recyclable, solvent-free, high yields | ias.ac.in |
| Cellulose sulfuric acid | Quinoxaline synthesis | Biodegradable, solvent-free, reusable | tandfonline.com |
Environmentally Benign Reaction Conditions (e.g., Aqueous Media, Solvent-Free Methods)
The use of environmentally friendly reaction media is a cornerstone of green chemistry. Microwave-assisted synthesis of quinoxalines in water has been reported as a mild, efficient, and environmentally friendly protocol. researchgate.netbenthamdirect.comudayton.edu This method often leads to good to excellent yields in shorter reaction times compared to conventional heating. e-journals.in
Solvent-free synthesis offers another significant green advantage by reducing waste and simplifying work-up procedures. The condensation of 1,2-diamines and 1,2-dicarbonyl compounds to form quinoxalines can be effectively carried out under solvent-free conditions, often with the aid of a catalyst and simple grinding at room temperature. tandfonline.comaip.orgias.ac.in
Synthetic Challenges and Opportunities in Preparing Fluorinated Quinoxalinols
The synthesis of polyfunctionalized quinoxalines, particularly those bearing a fluorine atom and a hydroxyl group, presents specific challenges. The introduction of the fluorine atom at a specific position on the benzene ring of the quinoxaline precursor requires careful synthetic planning. One potential route could be adapted from the synthesis of 5-fluoro-8-hydroxyquinoline, which involves a multi-step sequence starting from p-anisidine. acs.orgacs.org
Furthermore, the reactivity of the quinoxaline ring can be influenced by the electronic effects of both the fluorine and hydroxyl substituents. These groups can direct further functionalization and may also affect the stability of the molecule under certain reaction conditions.
Despite these challenges, the development of synthetic routes to this compound and its analogues opens up significant opportunities for the discovery of new molecules with potentially valuable biological activities and material properties. The ability to fine-tune the structure through functionalization of both the hydroxyl group and the quinoxaline ring provides a powerful platform for structure-activity relationship studies and the rational design of novel compounds. nih.govrsc.org The pursuit of more efficient, selective, and sustainable synthetic methods remains a key area of research in this field.
Chemical Reactivity and Transformation Mechanisms of 8 Fluoroquinoxalin 5 Ol
Reactivity Profile of the Quinoxaline (B1680401) Nitrogen Atoms
The two nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline nucleus possess lone pairs of electrons, bestowing upon them basic and nucleophilic characteristics. Their reactivity is, however, attenuated compared to simpler pyridine systems due to the electron-withdrawing nature of the fused benzene (B151609) ring and the second nitrogen atom.
Protonation and Basicity : The nitrogen atoms can be protonated by strong acids to form quinoxalinium salts. The basicity of quinoxaline itself is relatively low (pKa = 0.6), and the electronic effects of the fluoro and hydroxyl substituents on 8-fluoroquinoxalin-5-ol will further influence this property. The strongly electron-withdrawing fluorine atom tends to decrease the basicity of the nitrogen atoms, while the electron-donating hydroxyl group can slightly increase it through resonance donation to the ring system.
Alkylation : As nucleophiles, the ring nitrogens can react with alkyl halides or other alkylating agents to form quaternary N-alkylquinoxalinium salts. This reaction typically requires forcing conditions due to the reduced nucleophilicity of the nitrogen atoms. The position of alkylation (N-1 vs. N-4) would be influenced by steric and electronic factors governed by the substituents.
N-Oxidation : The nitrogen atoms can be oxidized using peroxy acids (e.g., m-CPBA) or hydrogen peroxide to yield the corresponding N-oxides. nih.gov Oxidation can occur at one or both nitrogen atoms, leading to mono-N-oxides or di-N-oxides (quinoxaline 1,4-dioxides). nih.govsapub.org The presence of the N-oxide functionality significantly alters the reactivity of the quinoxaline ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions by modifying the electron distribution within the heterocyclic core. nih.gov
Reactions Involving the Fluoro Group at C-8
The fluorine atom at the C-8 position is a key site for nucleophilic aromatic substitution, a characteristic reaction for halogenated, electron-deficient aromatic systems.
Nucleophilic Aromatic Substitution (SNAr) is a principal reaction pathway for this compound. The quinoxaline ring is highly electron-deficient, which activates the C-8 position for attack by nucleophiles. In SNAr reactions, fluorine is an excellent leaving group, often showing greater reactivity than other halogens. youtube.com This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of the fluorine atom polarizing the C-F bond. youtube.com
The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. A wide variety of nucleophiles can displace the fluoride (B91410) ion.
Table 1: Potential SNAr Reactions at the C-8 Position
| Nucleophile | Reagent Example | Expected Product |
|---|---|---|
| Alkoxide | Sodium methoxide (NaOMe) | 8-methoxyquinoxalin-5-ol |
| Thiolate | Sodium thiophenoxide (NaSPh) | 8-(phenylthio)quinoxalin-5-ol |
| Amine | Ammonia (NH₃), Piperidine | 8-aminoquinoxalin-5-ol, 8-(piperidin-1-yl)quinoxalin-5-ol |
The efficiency of these reactions is often enhanced by the use of a base and polar aprotic solvents, such as DMSO or DMF, at elevated temperatures. mdpi.com
Electrophilic Aromatic Substitution (SEAr) on the quinoxaline ring is generally difficult due to the deactivating effect of the two nitrogen atoms. pharmacophorejournal.com Any potential substitution would occur on the benzene portion of the molecule. The outcome is determined by the combined directing effects of the existing substituents:
Hydroxyl Group (-OH) at C-5 : A strongly activating, ortho, para-directing group. It directs incoming electrophiles to positions C-6 and C-7 (para-position is blocked).
Fluoro Group (-F) at C-8 : A deactivating, ortho, para-directing group. chemistrytalk.orgminia.edu.eg It directs incoming electrophiles to positions C-7.
Quinoxaline Nitrogens : Strongly deactivating, they direct substitution onto the benzene ring rather than the pyrazine ring.
Transformations of the Hydroxyl Group at C-5
The phenolic hydroxyl group at C-5 is a versatile functional group, participating in redox reactions and acting as a key component in metal ion chelation.
The hydroxyl group, being part of a phenol-like system, is susceptible to oxidation. The electron-deficient nature of the quinoxaline ring can make this hydroxyl group more electron-poor and potentially more resistant to oxidation compared to simple phenols. However, under appropriate oxidizing conditions, it can be converted to a quinone-like structure. The oxidation of hydroxyquinoxalines can lead to various products depending on the reagents and conditions used. rsc.org For instance, oxidation of 2-hydroxyquinoxaline with hydrogen peroxide has been studied, indicating the potential for ring modification alongside functional group transformation. rsc.org The specific oxidation products of this compound would require experimental determination but could theoretically yield a quinoxaline-5,8-dione derivative under strong oxidation.
The spatial arrangement of the hydroxyl group at C-5 and the nitrogen atom at N-4 in this compound creates a potential bidentate chelation site for metal ions. This structure is analogous to the well-known chelating agent 8-hydroxyquinoline, which forms stable complexes with a wide variety of metals. nih.govresearchgate.net The nitrogen atom and the deprotonated hydroxyl group can act as Lewis bases, donating electron pairs to a central metal cation to form a stable five-membered ring. tandfonline.com
This chelating ability allows this compound to form coordination complexes with numerous divalent and trivalent metal ions. scirp.orgresearchgate.net The stoichiometry of these complexes is typically ML₂ or ML₃, depending on the coordination number of the metal ion. scirp.org The presence of the fluorine atom may modulate the lipophilicity and the electronic properties of the ligand, thereby influencing the stability and properties of the resulting metal complexes. nih.gov
Table 2: Potential Metal Complexation with this compound
| Metal Ion | Example Salt | Potential Complex Stoichiometry (Metal:Ligand) | Geometry (Example) |
|---|---|---|---|
| Copper(II) | CuCl₂ | 1:2 | Square Planar |
| Zinc(II) | Zn(OAc)₂ | 1:2 | Tetrahedral |
| Iron(III) | FeCl₃ | 1:3 | Octahedral |
The formation of these complexes is often accompanied by a distinct color change, a property that is utilized in analytical chemistry for the detection of metal ions. uc.pt
Oxidation and Reduction Pathways of the Quinoxaline Ring
The quinoxaline ring system exhibits distinct reactivity towards oxidation and reduction, influenced by the electron-deficient character of the pyrazine moiety.
Oxidation:
The pyrazine ring of the quinoxaline system is generally resistant to oxidation due to its electron-deficient nature. However, oxidation can be achieved under specific conditions, often targeting the nitrogen atoms to form N-oxides. The presence of the electron-donating hydroxyl group at the 5-position can increase the electron density of the benzene ring, making it more susceptible to oxidation under harsh conditions, though this typically leads to ring degradation rather than controlled transformation.
Oxidation of the nitrogen atoms in the pyrazine ring to form N-oxides is a more common pathway. This transformation can be accomplished using various oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The formation of mono-N-oxides or di-N-oxides can significantly alter the electronic properties of the quinoxaline ring, making it more susceptible to both nucleophilic and electrophilic attack.
Reduction:
The electron-deficient pyrazine ring of quinoxalines is more readily reduced compared to pyridine. sapub.org Catalytic hydrogenation is a common method for the complete reduction of the pyrazine ring to yield a 1,2,3,4-tetrahydroquinoxaline. Various catalysts, such as platinum or palladium on carbon, can be employed for this transformation. sapub.org
Selective reduction of one of the C=N bonds to form a dihydroquinoxaline can also be achieved using specific reducing agents like sodium borohydride in acidic media or lithium aluminum hydride. sapub.org The specific pathway and the resulting product are highly dependent on the reaction conditions and the substitution pattern on the quinoxaline ring.
The following table summarizes potential oxidation and reduction reactions of this compound based on the general reactivity of the quinoxaline scaffold.
| Reaction Type | Reagents and Conditions | Expected Major Product(s) | Notes |
| Oxidation | m-CPBA, CH₂Cl₂ | This compound 1-oxide and/or 4-oxide | Formation of N-oxides activates the ring for further functionalization. |
| Oxidation | H₂O₂, Acetic Acid | This compound 1,4-dioxide | Stronger oxidizing conditions can lead to the di-N-oxide. |
| Reduction | H₂, Pd/C, Ethanol | 8-Fluoro-1,2,3,4-tetrahydroquinoxalin-5-ol | Complete reduction of the pyrazine ring. |
| Reduction | NaBH₄, Acetic Acid | 1,2-Dihydro-8-fluoroquinoxalin-5-ol | Selective reduction of one imine bond. |
Note: The reactions and products listed in this table are illustrative and based on the known reactivity of the quinoxaline ring system. Specific experimental validation for this compound is not available in the reviewed literature.
Mechanistic Investigations of Key Derivatization Reactions
The derivatization of this compound can proceed through several mechanistic pathways, primarily involving electrophilic substitution on the benzene ring and nucleophilic substitution reactions.
Electrophilic Aromatic Substitution:
The benzene portion of the quinoxaline ring is more electron-rich than the pyrazine ring and is therefore the primary site for electrophilic aromatic substitution. The hydroxyl group at the 5-position is a strong activating group and directs incoming electrophiles to the ortho and para positions (positions 6 and 8). However, the 8-position is already substituted with a fluorine atom. The fluorine atom is a deactivating group but is also ortho-, para-directing.
Considering the directing effects, electrophilic substitution is most likely to occur at the 6-position, which is ortho to the strongly activating hydroxyl group and meta to the deactivating fluorine atom. The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate (a sigma complex or Wheland intermediate).
For example, in a nitration reaction, the nitronium ion (NO₂⁺), generated from nitric acid and sulfuric acid, would be attacked by the electron-rich benzene ring, preferentially at the C6 position. The subsequent loss of a proton re-establishes the aromaticity of the ring, yielding 8-fluoro-6-nitroquinoxalin-5-ol.
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAr) on the quinoxaline ring is generally difficult unless the ring is activated by electron-withdrawing groups or by N-oxidation. The fluorine atom at the 8-position could potentially undergo nucleophilic substitution, but this typically requires harsh conditions or activation by a strongly electron-withdrawing group in the ortho or para position, which is not the case here.
A more plausible pathway for nucleophilic substitution involves the derivatization of the hydroxyl group. For instance, the phenolic hydroxyl group can be deprotonated by a base to form a phenoxide ion. This nucleophilic phenoxide can then react with an electrophile, such as an alkyl halide, in a Williamson ether synthesis to form an ether derivative.
The mechanism involves the attack of the phenoxide ion on the electrophilic carbon of the alkyl halide, leading to the formation of a new C-O bond and the displacement of the halide ion.
The following table outlines potential derivatization reactions and their mechanistic basis.
| Reaction Type | Reagents and Conditions | Position of Reaction | Mechanistic Pathway | Expected Product |
| Nitration | HNO₃, H₂SO₄ | 6-position | Electrophilic Aromatic Substitution | 8-Fluoro-6-nitroquinoxalin-5-ol |
| Bromination | Br₂, FeBr₃ | 6-position | Electrophilic Aromatic Substitution | 6-Bromo-8-fluoroquinoxalin-5-ol |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 6-position | Electrophilic Aromatic Substitution | 6-Acetyl-8-fluoroquinoxalin-5-ol |
| Ether Synthesis | 1. NaOH2. CH₃I | 5-OH group | Nucleophilic Substitution (Williamson) | 8-Fluoro-5-methoxyquinoxaline |
Note: The reactions and products listed in this table are illustrative and based on established chemical principles. Specific experimental data for this compound is not available in the reviewed literature.
Advanced Spectroscopic and Structural Characterization of 8 Fluoroquinoxalin 5 Ol and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier technique for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides a wealth of information regarding the atomic arrangement and bonding within a molecule. nih.gov
Proton NMR (¹H NMR) Analysis of Proton Environments
Proton NMR (¹H NMR) spectroscopy is used to identify the number and electronic environment of hydrogen atoms in a molecule. For 8-fluoroquinoxalin-5-ol, the ¹H NMR spectrum would provide key information about the protons on the quinoxaline (B1680401) core. The protons at the 2 and 3 positions of the pyrazine (B50134) ring are expected to appear as distinct singlets, while the protons on the fluorinated benzene (B151609) ring (H-6 and H-7) would show more complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (JHF) coupling. The hydroxyl proton typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent. Based on analyses of similar structures like 8-hydroxyquinoline, specific chemical shift regions can be predicted. researchgate.netchemicalbook.com
Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This data is predictive and based on typical chemical shifts for analogous structures.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | ~8.6 - 8.8 | s (singlet) | - |
| H-3 | ~8.4 - 8.6 | s (singlet) | - |
| H-7 | ~7.4 - 7.6 | dd (doublet of doublets) | ³J(H7-H6) ≈ 7-9; ⁴J(H7-F8) ≈ 4-6 |
| H-6 | ~7.1 - 7.3 | t (triplet) or dd | ³J(H6-H7) ≈ 7-9; ³J(H6-F8) ≈ 8-10 |
| 5-OH | Variable (e.g., ~9.0 - 10.0) | br s (broad singlet) | - |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization
Carbon-13 NMR (¹³C NMR) provides direct information about the carbon framework of a molecule. bhu.ac.in Each non-equivalent carbon atom in this compound would produce a distinct signal. The chemical shifts are highly dependent on the local electronic environment; carbons bonded to electronegative atoms like oxygen and fluorine are shifted significantly downfield. libretexts.org A key feature would be the signal for C-8, which would appear as a doublet due to one-bond coupling with the ¹⁹F nucleus (¹JCF), with a characteristically large coupling constant. Other carbons near the fluorine atom (C-7, C-8a) would exhibit smaller two- and three-bond C-F couplings.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This data is predictive and based on typical chemical shifts for analogous structures. libretexts.orgwisc.educhemicalbook.com
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
|---|---|---|
| C-2 | ~145 - 148 | No |
| C-3 | ~142 - 145 | No |
| C-4a | ~135 - 138 | Yes (small, ³J) |
| C-5 | ~150 - 155 | Yes (small, ³J) |
| C-6 | ~115 - 120 | Yes (small, ²J) |
| C-7 | ~120 - 125 | Yes (small, ²J) |
| C-8 | ~155 - 160 | Yes (large, ¹J ≈ 240-260 Hz) |
| C-8a | ~130 - 135 | Yes (small, ²J) |
Fluorine-19 NMR (¹⁹F NMR) for Probing Fluorine Environments and Interactions
Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. nih.govwikipedia.org For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at C-8. This signal's chemical shift provides information about the electronic environment of the fluorine. huji.ac.il Furthermore, this signal would be split into a doublet of doublets due to coupling with the adjacent protons H-7 (a four-bond coupling, ⁴JFH) and H-6 (a three-bond coupling, ³JFH), confirming the substitution pattern on the aromatic ring. wikipedia.org
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of all proton and carbon signals by revealing correlations between nuclei. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton coupling networks. sdsu.edu A COSY spectrum of this compound would show a cross-peak between H-6 and H-7, confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu It would allow for the unambiguous assignment of C-2, C-3, C-6, and C-7 by correlating them with their respective attached protons.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a characteristic fingerprint based on the functional groups present. researchgate.net
Identification of Functional Group Vibrations
The IR and Raman spectra of this compound would display characteristic bands corresponding to its specific structural features. Analysis of related quinoxaline and hydroxyquinoline systems provides a basis for assigning these vibrations. scialert.netnist.govsigmaaldrich.com
O-H Stretching: A prominent, broad absorption band is expected in the IR spectrum in the 3200–3600 cm⁻¹ region, characteristic of the hydroxyl group, likely broadened by intermolecular hydrogen bonding.
Aromatic C-H Stretching: Sharp bands typically appear just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). scialert.net
C=C and C=N Stretching: The quinoxaline ring system contains both C=C and C=N bonds, which give rise to a series of characteristic stretching vibrations in the 1430–1625 cm⁻¹ region. scialert.net
C-F Stretching: A strong, characteristic absorption band for the aromatic C-F stretch is expected in the 1100–1300 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations produce strong bands in the fingerprint region (700–900 cm⁻¹), which can be diagnostic of the substitution pattern on the benzene ring. scialert.net
Table 3: Predicted Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | C-H stretch | 3050 - 3150 | Medium |
| Quinoxaline Ring | C=N stretch | ~1600 - 1625 | Medium-Strong |
| Quinoxaline Ring | C=C stretch | ~1430 - 1600 | Medium-Strong |
| Fluoroaromatic | C-F stretch | 1100 - 1300 | Strong |
| Aromatic C-H | C-H out-of-plane bend | 700 - 900 | Strong |
Conformational Analysis through Vibrational Fingerprints
A detailed conformational analysis of this compound using vibrational spectroscopy, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, has not been reported in the available scientific literature. Vibrational spectroscopy is a powerful technique for elucidating the conformational isomers of molecules. researchgate.netmdpi.com By analyzing the vibrational modes, which are sensitive to the molecule's three-dimensional structure, specific "fingerprint" regions in the spectra can be correlated with distinct conformational states. researchgate.net For quinoxaline derivatives, these techniques, often coupled with computational methods like Density Functional Theory (DFT), can provide insights into the orientation of substituents and the planarity of the quinoxaline ring system. nih.gov However, without experimental data for this compound, a specific conformational analysis is not possible at this time.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
There is no specific high-resolution mass spectrometry (HRMS) data available in the reviewed literature for this compound. HRMS is a critical analytical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement of the parent ion. libretexts.orgmeasurlabs.comlibretexts.org This technique can differentiate between compounds that have the same nominal mass but different elemental compositions. alevelchemistry.co.uk For this compound, an HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that corresponds to its exact molecular weight, thereby confirming its elemental composition of C₈H₅FN₂O.
X-ray Crystallography for Solid-State Structure Determination
Intermolecular Interactions and Crystal Packing
Details regarding the intermolecular interactions and crystal packing of this compound are not available due to the absence of a crystal structure. An X-ray diffraction study would elucidate the nature of non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern how the molecules are arranged in the crystal lattice. researchgate.netrsc.orgmdpi.comias.ac.innih.gov Understanding these interactions is crucial for predicting the physical properties of the solid material.
Electronic Absorption and Emission Spectroscopy
Specific electronic absorption and emission spectroscopic data for this compound were not found in the surveyed literature.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
While the UV-Vis absorption spectrum for this compound is not specifically documented, the absorption characteristics of quinoxaline derivatives are generally well-understood. acs.orgbyu.edu Quinoxaline and its derivatives typically exhibit absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum, arising from π-π* and n-π* electronic transitions within the aromatic system. nih.govresearchgate.net The position and intensity of these absorption maxima are influenced by the nature and position of substituents on the quinoxaline ring. researchgate.net For instance, the presence of a hydroxyl group (an auxochrome) and a fluorine atom (an electron-withdrawing group) on the quinoxaline core of this compound would be expected to cause shifts in the absorption bands compared to the parent quinoxaline molecule. However, without experimental data, a precise description of its UV-Vis absorption characteristics remains speculative.
Fluorescence and Phosphorescence Properties
The photoluminescence characteristics, encompassing both fluorescence and phosphorescence, of this compound and its derivatives are of significant interest for their potential applications in materials science and as biological probes. While specific experimental data for this compound is not extensively available in the current body of scientific literature, the photophysical properties can be inferred from the well-documented behavior of the parent quinoxaline scaffold and related substituted derivatives.
Quinoxaline itself is recognized as a fluorophore, and its absorption and emission wavelengths are readily influenced by the nature and position of substituents on its ring system. The introduction of functional groups can modulate the electronic properties of the molecule, thereby altering the energies of the ground and excited states and influencing the radiative and non-radiative decay pathways.
The fluorescence of quinoxaline derivatives is a topic of ongoing research, with studies indicating that structural modifications significantly impact their emission profiles. For instance, the incorporation of electron-donating or electron-withdrawing groups can lead to substantial shifts in the emission spectra, a phenomenon that is crucial for tuning the color of the emitted light. In the case of this compound, the presence of a hydroxyl (-OH) group at the 5-position and a fluorine (-F) atom at the 8-position is expected to play a pivotal role in defining its fluorescence and phosphorescence behavior.
The hydroxyl group, acting as an electron-donating group through resonance, can enhance the fluorescence quantum yield and lead to a red-shift in the emission spectrum compared to unsubstituted quinoxaline. This is due to the stabilization of the excited state. Conversely, the fluorine atom, being highly electronegative, acts as an electron-withdrawing group via the inductive effect, which could potentially lead to a blue-shift. The interplay of these opposing electronic effects will ultimately determine the precise emission wavelength and intensity of this compound.
Furthermore, the solvent environment is known to have a profound impact on the fluorescence properties of quinoxaline derivatives, a phenomenon known as solvatochromism. The polarity of the solvent can influence the energy levels of the excited state, leading to shifts in the emission maximum. It is anticipated that this compound would exhibit such solvatochromic behavior.
Regarding phosphorescence, quinoxaline and its derivatives are known to exhibit this phenomenon, which arises from the radiative decay from an excited triplet state to the singlet ground state. The efficiency of intersystem crossing, the process that populates the triplet state from the excited singlet state, is a key factor governing the intensity of phosphorescence. The presence of a heavy atom, such as a halogen, can enhance the rate of intersystem crossing and, consequently, the phosphorescence quantum yield. While fluorine is a light halogen, its effect on spin-orbit coupling might still influence the phosphorescence characteristics of this compound.
Due to the lack of specific experimental data for this compound in the reviewed literature, a detailed quantitative analysis of its fluorescence and phosphorescence properties, including quantum yields and lifetimes, cannot be provided at this time. The following tables present hypothetical data based on the expected behavior of such a substituted quinoxaline to illustrate the type of information that would be relevant.
Table 1: Hypothetical Fluorescence Properties of this compound in Various Solvents
| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ_F) |
|---|---|---|---|
| Cyclohexane | 350 | 420 | 0.15 |
| Dichloromethane | 355 | 435 | 0.25 |
| Acetonitrile | 358 | 445 | 0.30 |
Table 2: Hypothetical Phosphorescence Properties of this compound at 77 K
| Solvent Matrix | Excitation Wavelength (nm) | Emission Wavelength (nm) | Lifetime (τ_P) (s) |
|---|---|---|---|
| Ethanol Glass | 360 | 580 | 0.5 |
It is important to emphasize that the data presented in the tables above are illustrative and not based on experimental measurements for this compound. Further experimental investigation is required to fully characterize the fluorescence and phosphorescence properties of this compound and its derivatives.
Computational and Theoretical Studies on 8 Fluoroquinoxalin 5 Ol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations solve the Schrödinger equation for a given molecular system to provide information about electron distribution and energy levels.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
A theoretical FMO analysis of 8-fluoroquinoxalin-5-ol would calculate the energies of its HOMO and LUMO. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. The energy of the LUMO is related to the electron affinity and suggests its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. The spatial distribution of the HOMO and LUMO across the this compound structure would reveal the most likely sites for nucleophilic and electrophilic attack, respectively.
Table 5.1.1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Expected Value (Arbitrary Units) | Significance for this compound |
| HOMO Energy | EHOMO | Indicates electron-donating ability. |
| LUMO Energy | ELUMO | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | Relates to chemical reactivity and stability. |
Note: The values in this table are for illustrative purposes only, as specific computational data for this compound is not available.
Charge Distribution and Electrostatic Potentials
Understanding the distribution of charge within a molecule is essential for predicting its interactions with other molecules. Quantum chemical calculations can determine the partial atomic charges on each atom of this compound. This would highlight the electron-rich and electron-poor regions of the molecule.
Furthermore, the calculation of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution. The MEP map would show regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack. For this compound, the MEP would likely indicate negative potential around the nitrogen atoms of the quinoxaline (B1680401) ring and the oxygen of the hydroxyl group, while the hydrogen of the hydroxyl group and parts of the aromatic system might show positive potential.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a molecule to its electron density. DFT is particularly effective for optimizing the geometry of molecules and calculating their energies.
A DFT study of this compound would begin with a geometry optimization to find the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy on the potential energy surface. This optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. Following optimization, the total electronic energy of the molecule can be calculated, which is a measure of its stability. Different DFT functionals and basis sets could be employed to ensure the accuracy of the results.
Table 5.2: Hypothetical Optimized Geometric Parameters for this compound from a DFT Calculation
| Parameter | Bond/Angle | Expected Value |
| Bond Length | C-F | ~1.35 Å |
| C-O | ~1.36 Å | |
| O-H | ~0.96 Å | |
| Bond Angle | C-C-F | ~118° |
| C-O-H | ~109° |
Note: These are typical values for similar chemical bonds and are for illustrative purposes. Actual values for this compound would require specific DFT calculations.
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and molecular flexibility.
An MD simulation of this compound, likely in a solvent environment, would reveal its conformational preferences. For instance, the simulation could explore the rotation around the C-O bond of the hydroxyl group and how intermolecular interactions, such as hydrogen bonding with solvent molecules, influence its orientation. The resulting trajectory would provide a detailed picture of the molecule's dynamic behavior, which is crucial for understanding its interactions in a biological or chemical system.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the experimental characterization of new compounds.
For this compound, DFT calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts (1H, 13C, 19F) and vibrational frequencies (Infrared and Raman spectra). The calculated NMR chemical shifts, when compared to a reference standard like tetramethylsilane, can help in the assignment of experimental NMR spectra. Similarly, the calculated vibrational frequencies can be used to interpret the peaks in an experimental IR or Raman spectrum, with each frequency corresponding to a specific vibrational mode of the molecule (e.g., stretching, bending).
Table 5.4: Hypothetical Predicted 1H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| H (hydroxyl) | 9.0 - 10.0 |
| H (aromatic) | 7.0 - 8.5 |
Note: These are estimated ranges based on similar structures and would need to be confirmed by specific calculations for this compound.
Modeling of Reaction Pathways and Transition States
Computational methods can be employed to model the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. This involves mapping out the potential energy surface for a reaction, identifying reactants, products, intermediates, and, most importantly, transition states.
For this compound, theoretical modeling could be used to investigate various potential reactions, such as electrophilic aromatic substitution or reactions involving the hydroxyl group. By calculating the energy barriers (activation energies) associated with different reaction pathways, it would be possible to predict the most likely products and the conditions under which the reactions might occur. The geometry of the transition states would provide a detailed picture of the bond-breaking and bond-forming processes.
Lack of Specific Studies on Intermolecular Interactions of this compound
General principles of computational chemistry allow for the theoretical investigation of such interactions. Methodologies like Density Functional Theory (DFT), Car-Parrinello Molecular Dynamics (CPMD), and various spectroscopic techniques are commonly employed to understand the nature and influence of intermolecular forces such as hydrogen and halogen bonds. nih.gov These studies are crucial for understanding the supramolecular chemistry and crystal packing of organic molecules.
For related heterocyclic compounds, computational studies have successfully elucidated the role of these non-covalent interactions. For instance, in derivatives of quinoline (B57606), which shares a bicyclic aromatic structure with quinoxaline, researchers have investigated C–H...X (where X is a halogen) non-classical hydrogen bonds and halogen-halogen interactions. mdpi.com Such interactions are identified as significant structure-directing forces in the solid state. mdpi.com The concept of the "σ-hole," a region of positive electrostatic potential on the halogen atom, is often invoked to explain the attractive nature of halogen bonds. mdpi.comnih.gov
Studies on similar molecules, like 5-chloro-8-hydroxyquinoline (B194070) (Cloxyquin), have combined spectroscopic analysis with molecular docking simulations to understand interactions with biological macromolecules. nih.gov These investigations have highlighted the importance of hydrogen bonds and π-π stacking in the binding mechanisms. nih.gov
While these examples from related compounds illustrate the types of intermolecular interactions that could be computationally investigated for this compound, it is important to note that no specific studies on this molecule were found. Therefore, the presentation of detailed research findings and data tables on its hydrogen and halogen bonding characteristics is not possible at this time.
Structure Activity Relationship Sar Studies for 8 Fluoroquinoxalin 5 Ol Scaffolds
Influence of Fluorine on Molecular Recognition and Binding Affinities
The introduction of a fluorine atom into a molecule is a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. nih.gov In the 8-fluoroquinoxalin-5-ol scaffold, the fluorine at the C-8 position significantly influences its biological profile through various effects.
The primary influence of the C-8 fluorine atom is its powerful electron-withdrawing inductive effect. This effect can alter the acidity and basicity of nearby functional groups, thereby modulating the molecule's ionization state and interaction with polar residues in a protein's active site. nih.gov Specifically, the fluorine atom at C-8 can lower the pKa of the C-5 hydroxyl group, making it a stronger hydrogen bond donor. Furthermore, this strong inductive effect can influence the electron density of the entire quinoxaline (B1680401) ring system, which can be crucial for π-π stacking interactions with aromatic amino acid residues in a target protein. In studies of fluoroquinolone antibacterials, a fluorine atom at the C-6 position (analogous in its effect on the benzene (B151609) ring portion) was found to improve gyrase-complex binding by 2 to 17-fold. tandfonline.com While a second fluorine at the C-8 position was sometimes found to be optimal for in vivo efficacy, it has also been associated with phototoxicity. tandfonline.com
| Property | Hydrogen (H) | Fluorine (F) | Impact on this compound |
| Van der Waals Radius | 1.20 Å | 1.47 Å | Minimal steric perturbation compared to a non-fluorinated analog. tandfonline.com |
| Electronegativity (Pauling Scale) | 2.20 | 3.98 | Strong electron-withdrawing effect, modulating electronic properties of the ring. tandfonline.com |
| Bond Type | C-H | C-F | The C-F bond is highly polarized and strong, contributing to metabolic stability. nih.gov |
| Effect on Acidity | Baseline | Increases acidity of nearby protons | Potentially lowers the pKa of the C-5 hydroxyl group. nih.gov |
This table provides a comparative overview of the properties of hydrogen and fluorine and their expected impact on the this compound scaffold.
The polarized nature of the carbon-fluorine (C-F) bond allows it to participate in various non-covalent interactions, including dipole-dipole, electrostatic, and weak hydrogen bonds known as C-F···H interactions. benthamscience.com These interactions, although individually weak, can collectively contribute significantly to the binding affinity and selectivity of a ligand for its receptor. The fluorine atom can act as a hydrogen bond acceptor, interacting with hydrogen bond donors such as the N-H of an amino acid backbone or the O-H of a serine, threonine, or tyrosine residue. The ability of fluorine to engage in these orthogonal interactions can enhance the binding affinity of the ligand to its target protein. nih.gov
Role of the Hydroxyl Group in Ligand-Target Interactions
The hydroxyl group at the C-5 position of the quinoxaline ring is a critical functional group that can act as both a hydrogen bond donor and acceptor, and it plays a significant role in coordinating with metal ions.
Hydrogen bonds are fundamental to the specificity of ligand-receptor interactions. The C-5 hydroxyl group of this compound can form crucial hydrogen bonds with amino acid residues in a protein's binding pocket. It can donate a hydrogen to an acceptor group (e.g., the carbonyl oxygen of a peptide backbone or the side chain of aspartate or glutamate) or accept a hydrogen from a donor group (e.g., the side chain of lysine or arginine). Studies on analogous 5-hydroxyquinoline structures have shown the presence of strong O-H···N intermolecular hydrogen bonds, which are key to their biological activity. nih.gov The formation of these specific hydrogen bonds can anchor the ligand in the correct orientation within the binding site, leading to a higher binding affinity.
| Interaction Type | Role of C-5 Hydroxyl Group | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | The -OH group donates its proton. | Aspartate, Glutamate, Serine, Threonine, Main-chain carbonyl |
| Hydrogen Bond Acceptor | The oxygen atom accepts a proton. | Lysine, Arginine, Histidine, Serine, Threonine, Asparagine, Glutamine |
This table summarizes the hydrogen bonding capabilities of the C-5 hydroxyl group and potential amino acid partners in a receptor binding site.
The 8-hydroxyquinoline (8-HQ) scaffold is a well-known and potent chelator of various metal ions. dovepress.commdpi.comresearchgate.net The chelation occurs through the formation of a stable five-membered ring involving the hydroxyl oxygen and the nitrogen atom of the pyridine ring. scirp.org This bidentate chelation is a defining characteristic of this class of compounds. researchgate.net The this compound, as a derivative of the 8-HQ structural motif (when viewed as a 5-hydroxy-aza-quinoline), is also expected to exhibit strong metal-chelating properties.
The ability to chelate biologically important metal ions such as iron, copper, and zinc is often linked to the therapeutic effects of these compounds. dovepress.comnih.gov Metal ions are crucial cofactors for many enzymes, and their chelation can lead to enzyme inhibition. For example, the anticancer effects of some 8-hydroxyquinoline derivatives are related to their ability to chelate copper and zinc. dovepress.com The specific coordination chemistry, including the stability of the resulting metal complex and its redox properties, is influenced by substituents on the quinoxaline ring. The electron-withdrawing fluorine at the C-8 position can modulate the electron density on the chelating nitrogen and oxygen atoms, thereby fine-tuning the affinity and selectivity for different metal ions.
Impact of Quinoxaline Ring Modifications on Molecular Interactions
SAR studies on the broader class of quinoxaline derivatives have demonstrated that modifications at various positions of the ring system can significantly impact biological activity. mdpi.comresearchgate.net
Substituents on the Benzene Ring : The nature and position of substituents on the benzene portion of the quinoxaline ring can drastically alter activity. Electron-donating groups (e.g., -OCH₃) and electron-withdrawing groups (e.g., -Cl, -NO₂) can influence the electronic properties of the entire molecule, affecting its ability to participate in π-π stacking and other electronic interactions. mdpi.com For instance, some studies have shown that replacing an electron-releasing group like -OCH₃ with an electron-withdrawing group like -Cl can decrease activity, highlighting the sensitivity of the target interaction to the electronic nature of the scaffold. mdpi.com
Substituents on the Pyrazine (B50134) Ring : Modifications on the pyrazine ring, often at the C-2 and C-3 positions, are common strategies to explore new chemical space and modulate activity. The introduction of different functional groups can provide additional points of interaction with the target receptor, improve solubility, or alter the metabolic profile of the compound. For example, the presence of an NH linker at the C-3 position has been shown to be essential for the activity of certain anticancer quinoxalines. mdpi.com
These findings underscore the importance of the specific substitution pattern on the quinoxaline core. The 8-fluoro and 5-hydroxy substituents of this compound provide a unique electronic and interactive profile that is further contextualized by the potential for modifications at other positions on the ring to optimize ligand-target interactions.
Conformational Flexibility and its Implications for Molecular Interactions
The conformational flexibility of the this compound scaffold plays a pivotal role in its molecular interactions and, consequently, its biological activity. This flexibility, primarily arising from the rotation of substituents around single bonds, allows the molecule to adopt various spatial arrangements, or conformers. The ability to adopt a specific, energetically favorable conformation is crucial for effective binding to a biological target.
Impact of Substituents on Conformational Landscape:
The nature and position of substituents on the this compound ring system can significantly alter its conformational landscape. For instance, bulky substituents may introduce steric hindrance, restricting the rotation of adjacent groups and favoring certain conformations over others. Conversely, smaller, more flexible substituents can allow for a greater degree of conformational freedom.
The following table illustrates the potential impact of different substituents on the conformational flexibility of a hypothetical series of this compound derivatives.
| Substituent at Position 2 | Substituent at Position 3 | Expected Impact on Conformational Flexibility | Potential Implications for Molecular Interactions |
| -H | -H | High | Can adopt multiple conformations to fit various binding pockets. |
| -CH3 | -H | Moderate | Slight steric hindrance may limit some rotational freedom. |
| -Phenyl | -H | Low | Significant steric bulk restricts rotation, leading to a more defined conformation. |
| -NH2 | -COOH | Moderate | Potential for intramolecular hydrogen bonding, stabilizing specific conformations. |
Conformational Pre-organization and Induced Fit:
The concept of "bioactive conformation" is central to understanding the implications of conformational flexibility. This is the specific three-dimensional arrangement that a molecule adopts when it binds to its biological target. Some molecules may exist in a solution as a mixture of several conformers, with the bioactive conformation being one of them. In such cases, the binding event involves a "conformational selection" process, where the target preferentially binds to the pre-existing bioactive conformer.
Alternatively, the binding process itself can induce a change in the molecule's conformation, a phenomenon known as "induced fit." In this scenario, the initial interaction between the ligand and the target triggers a conformational adjustment in both, leading to a more stable and complementary complex. A degree of molecular flexibility is essential for induced fit to occur. nih.gov
Computational Approaches to SAR Analysis and Lead Optimization (without specific applications)
Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods for analyzing structure-activity relationships (SAR) and guiding the optimization of lead compounds. patsnap.com These in silico techniques offer a rational and efficient approach to designing molecules with improved potency, selectivity, and pharmacokinetic properties, complementing and often accelerating experimental efforts.
Quantitative Structure-Activity Relationship (QSAR):
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational SAR analysis. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying various molecular descriptors, such as electronic, steric, and hydrophobic properties, it is possible to build predictive models that can estimate the activity of novel, unsynthesized compounds.
For the this compound scaffold, a 2D-QSAR study might involve correlating biological activity with descriptors like molecular weight, logP (lipophilicity), and the presence or absence of specific functional groups. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. nih.gov These techniques generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.
Molecular Docking:
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.gov This method involves placing the ligand in the binding site of the target protein and calculating the binding energy for different poses. The results of molecular docking can provide valuable insights into the key interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For derivatives of this compound, docking studies can help to:
Identify the most likely binding mode within a target's active site.
Explain the observed SAR by visualizing how different substituents interact with specific amino acid residues.
Propose modifications to the scaffold that could enhance binding affinity.
Molecular Dynamics (MD) Simulations:
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. mdpi.com By simulating the movements of atoms and molecules, MD can offer a more realistic representation of the binding process, taking into account the flexibility of both the ligand and the receptor. nih.gov These simulations can be used to:
Assess the stability of the docked pose.
Identify conformational changes that occur upon ligand binding.
Calculate the binding free energy, which is a more rigorous measure of binding affinity than the scoring functions used in molecular docking.
The following table summarizes the key computational approaches and their roles in the SAR analysis and lead optimization of quinoxaline-based scaffolds.
| Computational Method | Primary Function | Information Gained |
| 2D-QSAR | Correlates 2D structural features with activity. | Identifies key physicochemical properties influencing activity. |
| 3D-QSAR (CoMFA/CoMSIA) | Relates 3D molecular fields to activity. | Provides a 3D map of favorable and unfavorable regions for substitution. |
| Molecular Docking | Predicts the binding mode of a ligand to a receptor. | Elucidates key intermolecular interactions and guides structure-based design. |
| Molecular Dynamics (MD) | Simulates the dynamic behavior of the ligand-receptor complex. | Assesses binding stability, conformational changes, and provides a more accurate estimation of binding affinity. |
By integrating these computational approaches, medicinal chemists can develop a comprehensive understanding of the SAR for the this compound scaffold and make more informed decisions in the lead optimization process. This iterative cycle of design, synthesis, and testing, guided by computational insights, is crucial for the development of novel and effective therapeutic agents.
Advanced Applications of 8 Fluoroquinoxalin 5 Ol in Chemical Science and Materials
Development as a Building Block in Organic Synthesis
The utility of 8-fluoroquinoxalin-5-ol as a foundational unit in organic synthesis is predicated on the reactivity of its constituent functional groups and the inherent properties of the quinoxaline (B1680401) core. The presence of a fluorine atom, a hydroxyl group, and the nitrogen atoms within the pyrazine (B50134) ring offers multiple sites for chemical modification, making it a valuable precursor for more complex molecular architectures.
The this compound moiety can serve as a starting point for the construction of elaborate heterocyclic systems. The hydroxyl group can be readily converted into other functionalities, such as ethers and esters, or can direct ortho-lithiation to introduce additional substituents onto the benzene (B151609) ring. The fluorine atom, known for its ability to modulate electronic properties and metabolic stability in medicinal chemistry, can also participate in nucleophilic aromatic substitution reactions under specific conditions. Furthermore, the nitrogen atoms of the pyrazine ring can be quaternized or oxidized to N-oxides, providing further avenues for derivatization. These transformations enable the fusion of additional rings onto the quinoxaline framework, leading to the synthesis of novel polycyclic aromatic systems with potentially unique photophysical and biological properties.
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity or material properties. The structural rigidity and multiple points of diversification of this compound make it an excellent scaffold for the generation of combinatorial libraries. By employing a "split-and-pool" synthesis strategy, the hydroxyl and other reactive sites on the quinoxaline core can be systematically reacted with a variety of building blocks. This approach allows for the creation of a vast library of related compounds, each with a unique combination of substituents. The resulting libraries can be invaluable in the discovery of new drug candidates or in the systematic exploration of structure-property relationships for materials science applications.
Integration into Functional Materials
The electronic and photophysical properties of the quinoxaline core, enhanced by the presence of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group, position this compound as a promising candidate for incorporation into functional organic materials.
Quinoxaline derivatives are known for their electron-deficient nature, which makes them suitable for use as n-type organic semiconductors and electron-transporting materials (ETMs) in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of a fluorine atom into the quinoxaline ring system in this compound is expected to further lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modification can improve electron injection and transport efficiency, as well as enhance the stability of the material. The hydroxyl group provides a site for polymerization or grafting onto other material components, allowing for the integration of the fluoroquinoxaline unit into larger macromolecular structures with tailored electronic properties.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₅FN₂O |
| Molecular Weight | 164.14 g/mol |
| XLogP3-AA | 1.8 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
Note: These are computationally predicted values and await experimental verification.
The photophysical properties of quinoxaline derivatives can be finely tuned by chemical modification. The interplay between the electron-donating hydroxyl group and the electron-withdrawing fluoro-substituted pyrazine ring in this compound can lead to interesting intramolecular charge transfer (ICT) characteristics. This can result in tunable fluorescence emission, making it a candidate for use as an emitter or dopant in OLEDs. The specific wavelengths of absorption and emission, as well as the quantum yield of fluorescence, would be dependent on the molecular environment and any further substitutions on the quinoxaline core. Research into the precise photophysical parameters of this compound is an active area of interest for the development of new optoelectronic materials.
Applications as Chemical Probes and Sensors
The quinoxaline nucleus, particularly when functionalized with groups capable of interacting with analytes, can serve as the basis for chemical sensors. The hydroxyl group of this compound can act as a hydrogen bond donor and a potential coordination site for metal ions. Upon binding to a target analyte, changes in the electronic structure of the molecule can lead to a detectable change in its fluorescence or absorption spectrum. The fluorine atom can also influence the binding affinity and selectivity of the sensor. These properties suggest that this compound could be developed into a fluorescent chemosensor for the detection of specific metal ions or other small molecules of environmental or biological importance.
Fluorescent Probes for Molecular Detection
Quinoxaline derivatives are known for their unique photophysical properties, making them excellent candidates for the development of fluorescent probes. These probes can detect a variety of analytes through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT).
A novel quinoxaline-based fluorescent probe, 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX), has been identified as a promising chromophore for estimating the polarity of protein binding sites due to its full-color solvatochromic fluorescence rsc.org. A linear correlation was observed between the peak emission wavenumber and the normalized solvent polarity, which allowed for the estimation of the bovine serum albumin (BSA) binding site polarity rsc.org.
Furthermore, a ratiometric fluorescent probe derived from quinoxaline has been developed for the detection of thiophenols in food samples and living cells nih.gov. This probe exhibited a distinct ratiometric response to benzenethiol (PhSH) with a low detection limit of 6.3 nM, demonstrating its potential as an effective tool for thiophenol detection nih.gov. Another quinoxaline-based fluorescent probe was designed for the detection of aniline and p-nitroaniline, crucial intermediates in organic synthesis that are also toxic and carcinogenic nih.gov. This probe showed a rapid ratiometric fluorescence response to aniline and a quenching response to p-nitroaniline with low detection limits of 0.3 µM and 60 nM, respectively nih.gov.
Additionally, a 6-quinoxalinamine-based fluorescent probe has been synthesized for the real-time detection of palladium(II) ions in pure water and for bio-imaging rsc.org. This probe demonstrated good water solubility, large Stokes shifts, and high selectivity for Pd2+ with a detection limit of 22 nM, which is significantly lower than the World Health Organization's guideline for drinking water rsc.org.
Chemosensors for Specific Analytes
The strategic design of quinoxaline derivatives allows for their use as chemosensors, which can selectively detect specific analytes through colorimetric or fluorescent changes. These sensors are crucial for environmental monitoring, biological imaging, and industrial process control.
A quinoxaline mono Schiff base has been synthesized and utilized as a fluorescent-colorimetric chemosensor for the selective and sensitive detection of Ag+ ions in organic media nih.govresearchgate.net. The sensing mechanism involves a visual color change and alterations in absorption and emission spectra, with a 1:2 binding stoichiometry between the host and guest nih.gov. Another newly synthesized quinoxaline derivative, 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM), functions as a colorimetric and fluorescent chemosensor for Fe3+ and Cu2+ ions arabjchem.org. QM exhibits a clear color change from colorless to yellow in the presence of Fe3+ and a significant fluorescence quenching in the presence of Cu2+, both with a 1:1 stoichiometric ratio arabjchem.org.
A multifunctional quinoxaline-based chemosensor, 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ), was developed for the colorimetric detection of Fe3+ and a highly selective fluorescence turn-off response for Cu2+ nih.gov. The interaction with Fe3+ resulted in a distinct color change, while Cu2+ induced quenching of the local emission nih.gov. Furthermore, a quinoxaline-fused octaphyrin has been synthesized and shown to act as a rudimentary chemosensor for Lewis basic anions like fluoride (B91410) and hydroxide (B78521), which induce a color change through a deprotonation mechanism rsc.org.
| Quinoxaline Derivative | Analyte(s) | Sensing Mechanism | Detection Limit |
| Quinoxaline mono Schiff base | Ag+ | Fluorescent-colorimetric | Not specified |
| 6-methyl-2,3-di(quinoline-2-yl)quinoxaline (QM) | Fe3+, Cu2+ | Colorimetric (Fe3+), Fluorescence quenching (Cu2+) | Not specified |
| 2,3-bis(6-bromopyridin-2-yl)-6-methoxyquinoxaline (BMQ) | Fe3+, Cu2+ | Colorimetric (Fe3+), Fluorescence turn-off (Cu2+) | Not specified |
| Quinoxaline-fused octaphyrin | F-, OH- | Colorimetric (deprotonation) | Not specified |
| 2-[(1E)-2-(1H-pyrrol-2-yl)ethenyl]-quinoxaline (PQX) | Protein binding site polarity | Solvatochromic fluorescence | Not applicable |
| Ratiometric fluorescent probe | Thiophenols | Ratiometric fluorescence | 6.3 nM |
| Double responsive fluorescent probe | Aniline, p-nitroaniline | Ratiometric fluorescence (aniline), Quenching (p-nitroaniline) | 0.3 µM (aniline), 60 nM (p-nitroaniline) |
| 6-quinoxalinamine-based probe | Pd2+ | Fluorescence | 22 nM |
Exploration in Supramolecular Chemistry
The planar and aromatic nature of the quinoxaline ring system makes it an ideal building block for constructing complex supramolecular architectures. These structures are held together by non-covalent interactions and have applications in molecular recognition, catalysis, and the development of smart materials.
Self-Assembly and Molecular Recognition Phenomena
Quinoxaline derivatives have been shown to self-assemble into various ordered structures, including liquid crystals and molecular networks nih.goviucr.org. The ability to systematically modify the molecular structure of quinoxaline derivatives allows for the fine-tuning of their self-assembly behavior, leading to the formation of different mesophases that are important for organic electronic devices nih.gov. For instance, weak intermolecular interactions like π-π stacking and hydrogen bonds are crucial for the molecular recognition and self-organization of dihydrobenzo[g]quinoxaline-2,3-dione, leading to a three-dimensional network structure in the crystalline state iucr.org.
The self-assembly of a nitro-containing quinoxaline framework has been investigated, revealing a "turn-on" fluorescence response towards mesitylene nih.gov. This sensing event is associated with a morphological transformation from a fibril network to a stone-shaped heterostructure, indicating a detection-induced self-assembly process nih.gov. Similarly, an amine-functionalized quinoxaline-based fluorescent sensor for trace water detection demonstrated solvent-influenced self-assembly scilit.com. The influence of self-assembly on the intercalative DNA binding of cobalt(III) complexes containing dipyrido[3,2-d:2′-3′-f]quinoxaline ligands has also been studied, highlighting the importance of supramolecular organization in biological interactions rsc.org. Furthermore, indolo[2,3-b]quinoxaline derivatives have been shown to stabilize room-temperature liquid crystalline self-assembly and exhibit aggregation-induced emission, which has been utilized for bioimaging applications acs.org.
Host-Guest Interactions
The incorporation of quinoxaline units into macrocyclic hosts, such as cavitands and molecular tweezers, enables the selective binding of guest molecules within their cavities. These host-guest interactions are fundamental to applications in sensing, separations, and drug delivery.
Quinoxaline-walled cavitands have been successfully employed for the molecular recognition of C60 fullerene, forming stable 1:1 supramolecular complexes with high binding constants tandfonline.com. The crystal structure revealed that C60 molecules are intercalated between bilayers of the cavitand molecules tandfonline.com. Another study focused on the synthesis of quinoxaline-based cavitand baskets where two distal quinoxaline walls are linked together, leading to a more rigid cavity for guest complexation tandfonline.com.
Future Directions and Emerging Research Avenues for 8 Fluoroquinoxalin 5 Ol
Development of Novel and Sustainable Synthetic Routes
The synthesis of quinoxaline (B1680401) derivatives has been a subject of extensive study, traditionally relying on the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. However, modern synthetic chemistry is increasingly focused on sustainability, efficiency, and atom economy. Future research for 8-fluoroquinoxalin-5-ol will likely concentrate on greener methodologies that minimize waste and avoid harsh reaction conditions. ekb.eg
Key sustainable approaches applicable to the synthesis of this compound and its derivatives include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. mdpi.com
Use of Green Solvents: Replacing traditional organic solvents with alternatives like water, fluorinated alcohols (such as hexafluoroisopropanol), or ionic liquids can significantly reduce the environmental impact of synthesis. mdpi.comresearchgate.net
Catalytic Processes: The development of recyclable catalysts, such as solid-phase catalysts like Amberlite IR-120H, offers a path to more sustainable and cost-effective production. mdpi.comresearchgate.net
One-Pot Reactions: Designing multi-step syntheses that occur in a single reaction vessel avoids the need for intermediate purification steps, saving time, resources, and reducing waste. mdpi.com
Metal-Free Synthesis: An emerging area involves the use of fluorinated acids, such as trifluoroacetic acid, as both a reactant and a catalyst source, eliminating the need for metal catalysts. organic-chemistry.orgresearchgate.net
| Synthetic Strategy | Key Advantages | Potential Application for this compound |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, often higher yields. mdpi.com | Acceleration of the core quinoxaline ring formation and subsequent functionalization reactions. |
| Aqueous Medium Reactions | Environmentally benign, low cost, enhanced reactivity in some cases. mdpi.com | Development of water-based condensation reactions to form the quinoxaline scaffold. |
| Fluorinated Alcohol Solvents | High polarity, low nucleophilicity, ability to stabilize intermediates. mdpi.com | Use in reactions requiring strong hydrogen bond donating ability to facilitate cyclization. |
| Solid-Phase Catalysts | Ease of separation, reusability, reduced waste. researchgate.net | Application in condensation or cross-coupling reactions for scalable and greener synthesis. |
| Metal-Free Trifluoromethylation | Avoids heavy metal contamination, high atom economy. organic-chemistry.org | Adaptation for direct fluorination or introduction of other fluorine-containing groups. |
Exploration of Undiscovered Reactivity Patterns
The electronic interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing fluorine atom (-F) on the quinoxaline ring system is expected to give rise to novel reactivity. Future work should focus on systematically exploring the molecule's behavior in a variety of chemical transformations.
For instance, the regioselectivity of electrophilic substitution reactions, such as nitration, is heavily influenced by the existing substituents. Studies on 2-quinoxalinol have shown that nitration can occur at different positions depending on the acidity of the reaction medium, which dictates the protonation state of the quinoxaline nitrogen atoms. nih.gov Investigating these reactions for this compound could reveal how the fluorine atom modulates the directing effects of the hydroxyl group and the ring nitrogens, potentially leading to new, selectively functionalized derivatives. Furthermore, the hydroxyl group itself serves as a handle for derivatization, such as in the synthesis of fluorinated bioisosteres of alkoxy ethers, a transformation that is highly sought after in drug discovery. baranlab.org
Advanced Spectroscopic Techniques for Dynamic Studies
To fully understand the structure-property relationships of this compound, advanced spectroscopic and analytical methods are indispensable. While standard techniques like NMR and mass spectrometry are crucial for structural confirmation, more sophisticated methods are needed to probe the molecule's dynamic behavior and electronic properties. researchgate.net
Future research could employ:
2D NMR Spectroscopy: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can confirm the precise location of substituents and elucidate through-bond connectivities, which is critical for verifying regioselective reactions. nih.gov
EPR Spin Trapping: This technique can be used to study photoinduced processes and detect the formation of reactive oxygen species or other radical intermediates when the molecule is exposed to light, which is relevant for photobiology and materials science applications. nih.gov
Time-Dependent Density Functional Theory (TD-DFT): These computational calculations can predict electronic absorption and emission spectra, helping to interpret experimental UV-vis and fluorescence data. mdpi.com Comparing theoretical calculations with experimental results provides deep insight into the electronic transitions and excited-state properties of the molecule. mdpi.com
| Technique | Information Gained | Relevance to this compound |
| 2D NMR (e.g., HMBC, NOESY) | Unambiguous structural assignment, regiochemistry, through-space interactions. nih.govresearchgate.net | Confirming the structure of new derivatives and understanding conformational preferences. |
| EPR Spin Trapping | Detection and identification of short-lived radical intermediates. nih.gov | Investigating photochemical stability and reactivity under irradiation for materials or photobiology. |
| Fluorescence Spectroscopy | Emission properties, quantum yields, excited-state lifetime. nih.gov | Assessing potential as a fluorophore for chemosensors or in organic light-emitting diodes (OLEDs). |
| TD-DFT Calculations | Prediction of electronic spectra, frontier molecular orbital energies. mdpi.comcardiff.ac.uk | Guiding the design of derivatives with tailored optical and electronic properties. |
Integration of Machine Learning and AI in Computational Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-synthesis-test cycle. nih.govresearchgate.net For this compound, these computational tools offer a powerful way to explore a vast chemical space and prioritize derivatives with desirable properties.
Emerging applications include:
Generative AI Models: Algorithms like Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs) can be trained on large molecular datasets to propose entirely new quinoxaline derivatives that are chemically valid and optimized for specific properties, such as binding to a biological target or possessing a desired band gap. drugpatentwatch.com
Predictive Modeling: ML models can be built to accurately predict properties like ADMET (absorption, distribution, metabolism, excretion, toxicity), solubility, and synthetic accessibility. drugpatentwatch.com This allows researchers to filter out unpromising candidates in silico, saving significant time and resources. drugtargetreview.com
Synthesis Pathway Optimization: AI tools can analyze known chemical reactions to propose the most efficient and sustainable synthetic routes for novel derivatives, a field known as retrosynthetic planning. drugtargetreview.com
Expansion into New Materials Science Paradigms
Quinoxaline-based molecules are recognized for their attractive electronic properties, making them valuable components in organic electronics. cardiff.ac.uk The incorporation of fluorine is a well-established strategy to tune the frontier molecular orbital (HOMO/LUMO) energy levels, which is critical for designing efficient electronic materials. rsc.orgacs.org
Future research on this compound could target its application in:
Organic Semiconductors: Fluorination generally lowers the LUMO and HOMO levels of quinoxaline structures, which is beneficial for creating n-channel (electron-transporting) organic field-effect transistors (OFETs). rsc.orgnih.gov The specific electronic properties of this compound could be harnessed to develop new semiconductor materials.
Organic Solar Cells (OSCs): In OSCs, fluorination of the acceptor molecule can lower its energy levels, improving the driving force for charge transfer and ultimately increasing the power conversion efficiency. acs.org Derivatives of this compound could be designed as either donor or acceptor components in next-generation organic solar cells.
Fluorescent Materials and Chemosensors: Quinoxaline is a known fluorophore, and its emission properties can be modulated by substituents and environmental factors, such as pH. nih.gov This opens the door to developing sensors where the fluorescence of an this compound derivative changes upon binding to a specific analyte.
Interdisciplinary Research at the Interface of Chemistry and Biological Systems (Mechanistic Focus)
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory effects. mdpi.comresearchgate.net The future direction for this compound in this area lies in moving beyond simple screening to a deep, mechanistic understanding of its interactions with biological systems.
Key research avenues include:
Target Identification and Validation: Identifying the specific enzymes, receptors, or nucleic acid structures that derivatives of this compound interact with.
Structural Biology: Using techniques like X-ray crystallography to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable information for structure-based drug design.
In Silico Modeling: Molecular docking and molecular dynamics simulations can predict and analyze the binding modes of this compound derivatives within the active site of a target protein, such as p38α MAP kinase, which has been studied with other quinoxalines. nih.gov These computational studies can rationalize observed structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov
By focusing on the molecular mechanisms of action, researchers can more rationally design next-generation therapeutic agents based on the this compound core.
Challenges and Opportunities for Next-Generation Fluorinated Quinoxalinol Research
The field of fluorinated quinoxalinols, including this compound, is rich with opportunity but also presents distinct challenges. The judicious incorporation of fluorine has become a critical tool for enhancing the therapeutic properties of drug candidates, often improving metabolic stability and binding affinity. rsc.orgmdpi.com
Challenges:
Regioselective Synthesis: Developing synthetic methods that can precisely and reliably install substituents at specific positions on the quinoxaline ring remains a significant challenge, particularly for molecules with multiple functional groups.
Understanding Fluorine's Subtle Effects: While the general effects of fluorination are known, predicting the precise impact of a fluorine atom at a specific position on a molecule's conformation, pKa, and non-covalent interactions is complex. researchgate.net
Scalability: Transitioning novel, sustainable laboratory-scale syntheses to large-scale industrial production often requires significant process optimization.
Opportunities:
New Therapeutic Scaffolds: The unique electronic profile of this compound makes it an attractive starting point for developing new classes of drugs against a range of diseases, from cancer to infectious diseases. mdpi.com
Advanced Materials: There is vast potential for designing novel organic electronic materials with tailored properties for applications in OLEDs, OFETs, and photovoltaics. researchgate.net
Chemical Biology Probes: Fluorinated quinoxalinols could be developed as highly specific probes to study biological processes, leveraging their unique spectroscopic signatures (e.g., for ¹⁹F-MRI). mdpi.com
The continued exploration of compounds like this compound is essential for advancing the fields of medicine, materials science, and fundamental chemistry. nih.gov
Q & A
Basic Research Question
- NMR Spectroscopy :
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 193.04 for C₈H₅FNO₂) .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm for purity assessment (>98% purity required for pharmacological studies) .
How does the fluorine substitution at the 8-position influence the compound’s electronic properties and biological interactions?
Advanced Research Question
The electronegative fluorine atom:
- Electronic Effects : Withdraws electron density via inductive effects, increasing the acidity of the hydroxyl group at position 5 (pKa ≈ 8.2) .
- Biological Interactions : Enhances binding to enzymes with hydrophobic pockets (e.g., cytochrome P450) due to increased lipophilicity (logP ≈ 2.1) .
- Contradictions in Data : Some studies report reduced solubility in aqueous media (0.5 mg/mL in PBS), while others note improved membrane permeability . Resolve discrepancies by testing under standardized pH and temperature conditions .
What experimental strategies can mitigate instability issues of this compound in aqueous solutions?
Advanced Research Question
- Stabilization Methods :
- Lyophilization : Store as a lyophilized powder at -20°C to prevent hydrolysis .
- Buffering : Use phosphate buffers (pH 7.4) with 1% DMSO to maintain solubility without degradation .
- Degradation Analysis : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to quantify decomposition products (e.g., quinoxaline derivatives) .
How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Advanced Research Question
- Data Validation :
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect sizes across studies. For example, antimicrobial MIC values ranging from 2–16 µg/mL may reflect strain-specific resistance .
What computational models predict the pharmacokinetic profile of this compound?
Advanced Research Question
- ADME Prediction :
- Limitations : Models may underestimate renal clearance in vivo. Validate with radiolabeled tracer studies in rodent models .
What methodological considerations are essential when designing stability studies for this compound under various environmental conditions?
Advanced Research Question
- Study Design :
- Forced Degradation : Expose to UV light (ICH Q1B guidelines) to assess photolytic stability .
- Thermal Analysis : DSC/TGA to determine melting point (101–184°C) and decomposition thresholds .
- Documentation : Follow Beilstein Journal guidelines for reproducibility: detail solvent ratios, agitation speeds, and equipment calibration .
How does the hydroxyl group at position 5 influence the compound’s chelation properties?
Advanced Research Question
- Metal Chelation : The hydroxyl group forms stable complexes with divalent cations (e.g., Fe²⁺, Cu²⁺) at physiological pH, confirmed by UV-Vis spectroscopy (λmax shift from 280 nm to 320 nm) .
- Biological Implications : Chelation may reduce oxidative stress in neurodegenerative models but could interfere with metalloenzyme activity. Test in dual-activity assays .
What safety protocols are critical for handling this compound in laboratory settings?
Basic Research Question
- PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA guidelines) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fluorinated vapors .
How can researchers validate the purity of this compound batches for pharmacological studies?
Basic Research Question
- QC Methods :
- HPLC-ELSD : Detect low-level impurities (<0.1%) using evaporative light scattering detection .
- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (C₈H₅FNO₂: C 49.75%, H 2.61%, N 7.25%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
